3-benzoylbenzenesulfonic Acid
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Overview
Description
3-Benzoylbenzenesulfonic acid is an organic compound with the molecular formula C13H10O4S. It is a derivative of benzenesulfonic acid, where a benzoyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoylbenzenesulfonic acid typically involves the sulfonation of benzoylbenzene. This process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually conducted under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, benzoyl-substituted compounds, and reduced forms of the original compound .
Scientific Research Applications
3-Benzoylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-benzoylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a range of chemical reactions. The benzoyl group can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic Acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aniline derivative with a sulfonic acid group, used in dye production .
Uniqueness: 3-Benzoylbenzenesulfonic acid is unique due to the presence of both benzoyl and sulfonic acid groups, which confer distinct chemical and physical properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
63113-58-6 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
3-benzoylbenzenesulfonic acid |
InChI |
InChI=1S/C13H10O4S/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)18(15,16)17/h1-9H,(H,15,16,17) |
InChI Key |
MGVDSBGNZUMFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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